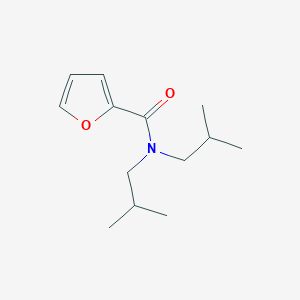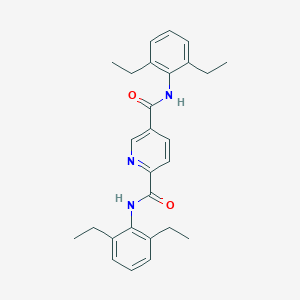
N,4-dimethyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-dimethyl-N-phenylbenzamide, also known as DPNB, is a chemical compound that belongs to the class of benzamide derivatives. It is a white crystalline powder that is soluble in organic solvents and is commonly used in scientific research. DPNB has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N,4-dimethyl-N-phenylbenzamide has been extensively used in scientific research due to its unique properties. It has been used as a model compound for studying the mechanism of action of various drugs, including analgesics and anti-inflammatory agents. N,4-dimethyl-N-phenylbenzamide has also been used as a ligand in receptor binding assays to study the binding affinity of various receptors. In addition, N,4-dimethyl-N-phenylbenzamide has been used as a substrate for enzymes such as cytochrome P450, which is involved in drug metabolism.
Mécanisme D'action
The mechanism of action of N,4-dimethyl-N-phenylbenzamide is not fully understood. However, it is believed that N,4-dimethyl-N-phenylbenzamide acts as an inhibitor of various enzymes, including cytochrome P450 and cyclooxygenase. N,4-dimethyl-N-phenylbenzamide has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N,4-dimethyl-N-phenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models. N,4-dimethyl-N-phenylbenzamide has also been shown to have anticonvulsant and antipsychotic effects. In addition, N,4-dimethyl-N-phenylbenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N,4-dimethyl-N-phenylbenzamide has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. N,4-dimethyl-N-phenylbenzamide is also relatively inexpensive compared to other research compounds. However, N,4-dimethyl-N-phenylbenzamide has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. In addition, N,4-dimethyl-N-phenylbenzamide has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N,4-dimethyl-N-phenylbenzamide. One area of research is the development of more efficient synthesis methods to improve the yield of N,4-dimethyl-N-phenylbenzamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N,4-dimethyl-N-phenylbenzamide in vivo. In addition, N,4-dimethyl-N-phenylbenzamide can be used as a starting point for the development of novel drugs with improved potency and selectivity. Finally, N,4-dimethyl-N-phenylbenzamide can be used as a tool to study the role of various enzymes and receptors in disease pathology.
Méthodes De Synthèse
N,4-dimethyl-N-phenylbenzamide can be synthesized using a variety of methods, including the reaction of N-phenylbenzamide with dimethyl sulfate in the presence of a base, or the reaction of N-phenylbenzamide with dimethyl carbonate and a catalyst. The yield of N,4-dimethyl-N-phenylbenzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Propriétés
Nom du produit |
N,4-dimethyl-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
N,4-dimethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-12-8-10-13(11-9-12)15(17)16(2)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Clé InChI |
JMKWPRLEPOROQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)




![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)



